![molecular formula C4H7N3O2S B3046174 1-methanesulfonyl-1H-pyrazol-4-amine CAS No. 1206641-28-2](/img/structure/B3046174.png)
1-methanesulfonyl-1H-pyrazol-4-amine
Overview
Description
“1-methanesulfonyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C4H7N3O2S . It is a solid substance at room temperature . The compound belongs to the class of organic compounds known as pyrazoles , which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The InChI code for “1-methanesulfonyl-1H-pyrazol-4-amine” is 1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3 . This indicates the molecular structure of the compound, with the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Chemical Reactions Analysis
While specific chemical reactions involving “1-methanesulfonyl-1H-pyrazol-4-amine” are not detailed in the sources retrieved, pyrazole compounds in general are known to participate in a variety of chemical reactions . These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
“1-methanesulfonyl-1H-pyrazol-4-amine” is a solid substance at room temperature . It has a molecular weight of 161.18 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 1-methanesulfonyl-1H-pyrazol-4-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on pyrazole-bearing compounds to justify their antileishmanial activity . These studies provide insights into the interaction between the compound and the target protein, which can be useful in the design of new drugs .
Synthesis of Novel Pyrazoles
1-Methanesulfonyl-1H-pyrazol-4-amine can be used in the synthesis of novel pyrazoles . These novel pyrazoles can be designed for various applications, including agro-chemical, fluorescent, and biological activities .
Development of Eco-friendly Methodologies
The compound can be used in the development of eco-friendly methodologies for the preparation of pyrazoles . These methodologies include heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .
Antimicrobial Activities
Some pyrazole derivatives have shown antimicrobial activities against various strains of bacteria . Therefore, 1-methanesulfonyl-1H-pyrazol-4-amine can potentially be used in the development of new antimicrobial agents .
Research Chemical
1-Methanesulfonyl-1H-pyrazol-4-amine is a useful research chemical . It can be used in a variety of research applications, including the study of its properties and the development of new compounds .
Safety and Hazards
Future Directions
While specific future directions for “1-methanesulfonyl-1H-pyrazol-4-amine” are not provided in the sources retrieved, the increasing popularity of pyrazoles in several fields of science suggests potential future applications . These compounds are frequently used as scaffolds in the synthesis of bioactive chemicals, suggesting potential future developments in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Target of Action
1-Methanesulfonyl-1H-pyrazol-4-amine is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
It is known that pyrazole derivatives can interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways to exert their pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-methylsulfonylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMILZYVWBCCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286832 | |
Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methanesulfonyl-1H-pyrazol-4-amine | |
CAS RN |
1206641-28-2 | |
Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206641-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methanesulfonyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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